3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene is an organic compound with the molecular formula C16H15Cl2NO3S and a molecular weight of 372.2662 . This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylindoline moiety. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The indoline moiety may also play a role in binding to specific receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar in structure but lacks the sulfonyl and indoline groups.
3,4-Dichloro-2-methoxybenzenesulfonyl chloride: Contains the sulfonyl group but lacks the indoline moiety.
Uniqueness
3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the combination of its sulfonyl group and indoline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15Cl2NO3S |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-10-9-11-5-3-4-6-13(11)19(10)23(20,21)14-8-7-12(17)15(18)16(14)22-2/h3-8,10H,9H2,1-2H3 |
InChI Key |
MPXMAGBQCGKNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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